5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(4-pyridinyl)-

PAF antagonism platelet aggregation triazolodiazepines

5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(4-pyridinyl)- (CAS 124963-18-4) is a pyridinyl-substituted triazolodiazepine heterocycle (C12H15N5, MW 229.28 g/mol). This compound belongs to the triazolobenzodiazepine (TBZD) class, a family of fused-ring systems that have been extensively explored as platelet-activating factor (PAF) receptor antagonists.

Molecular Formula C12H15N5
Molecular Weight 229.28 g/mol
CAS No. 124963-18-4
Cat. No. B12771416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(4-pyridinyl)-
CAS124963-18-4
Molecular FormulaC12H15N5
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCN1CCCN2C(=NN=C2C3=CC=NC=C3)C1
InChIInChI=1S/C12H15N5/c1-16-7-2-8-17-11(9-16)14-15-12(17)10-3-5-13-6-4-10/h3-6H,2,7-9H2,1H3
InChIKeyNMZORDZOUYGQES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(4-pyridinyl)- (CAS 124963-18-4): Procurement-Relevant Baseline Profile


5H-s-Triazolo(4,3-a)(1,4)diazepine, 6,7,8,9-tetrahydro-8-methyl-3-(4-pyridinyl)- (CAS 124963-18-4) is a pyridinyl-substituted triazolodiazepine heterocycle (C12H15N5, MW 229.28 g/mol) [1]. This compound belongs to the triazolobenzodiazepine (TBZD) class, a family of fused-ring systems that have been extensively explored as platelet-activating factor (PAF) receptor antagonists [2]. The presence of the 8-methyl substituent and the 3-(4-pyridinyl) group structurally distinguishes it from both classical benzodiazepines and thienotriazolodiazepine PAF antagonists such as WEB 2086 and brotizolam, positioning it as a candidate for applications requiring modulation of PAF-mediated pathways without the confounding central nervous system (CNS) sedation associated with many TBZD congeners [3][4].

PAF pathway
PAF receptor antagonist scaffold without GABAA confounding in platelet/neutrophil assays
Selectivity
3-(4-pyridinyl) substitution designed to reduce benzodiazepine receptor binding (class-level prediction)
Duration
8-methyl group may support sustained PAF blockade in in vivo inflammation models

Why Generic Substitution of CAS 124963-18-4 Fails: Structural Determinants of PAF Antagonism Selectivity


Substituting this compound with a generic triazolodiazepine such as brotizolam or alprazolam is scientifically unsound because the pyridinyl moiety at position 3 fundamentally alters the molecule's pharmacological fingerprint. Classical TBZDs like brotizolam and triazolam are potent PAF antagonists (IC50 0.54 µM and 7.6 µM against human platelet aggregation, respectively) but retain significant GABA_A receptor affinity, producing sedation [1][2]. In contrast, structural analogs containing heteroaryl substituents at position 3—such as the 3-(4-pyridinyl) group in CAS 124963-18-4—have been explicitly designed in patent families to dissociate PAF antagonism from benzodiazepine receptor binding [3]. The 8-methyl group further contributes to pharmacokinetic duration, as demonstrated in thienodiazepine SAR studies where 8-methyl substitution prolonged the duration of action without altering peak PAF inhibitory potency [4]. Procurement of an uncharacterized TBZD therefore risks unpredictable CNS side effects and an unsuitable duration of action for in vivo PAF-blockade studies.

Target: CAS 124963-18-4
  • 3-(4-pyridinyl) dissociates PAF from BZP binding
  • Predicted CNS-sparing at PAF-active doses
  • 8-methyl group prolongs action (SAR)
Generic TBZD (e.g., brotizolam)
  • GABAA affinity → sedation risk
  • PAF antagonism confounded by CNS depression
  • 8-unsubstituted analogs have shorter duration

Structural mismatch may shift pharmacological profile; direct substitution requires validation.

CAS 124963-18-4 Product-Specific Quantitative Differentiation Guide


PAF Receptor Antagonism: Class-Level Potency Compared to Brotizolam and Triazolam

Triazolodiazepines as a class inhibit PAF-induced human platelet aggregation. Brotizolam shows an IC50 of 0.54 µM, while triazolam shows 7.6 µM [1]. Although direct head-to-head data for CAS 124963-18-4 are not publicly available, the patent literature covering 3-heteroaryl triazolodiazepines indicates that compounds with a pyridinyl substituent at position 3 retain PAF antagonist activity comparable to reference thienodiazepines such as WEB 2086 (IC50 = 0.17 µM on human platelet aggregation) [2]. This suggests the pyridinyl analog likely achieves low-micromolar PAF antagonism and can serve as a tool compound for PAF receptor studies where classical benzodiazepine side effects must be avoided.

PAF Antagonism (Class-Level)
Class-level inference
Expected low-µM potency
CAS 124963-18-4 vs Brotizolam IC50 0.54 µM, Triazolam 7.6 µM
Supports PAF pathway study fit
Human platelet aggregation assay context; head-to-head data unavailable
PAF antagonism platelet aggregation triazolodiazepines

Benzodiazepine Receptor Affinity: Predicted Selectivity Advantage over Brotizolam

The affinity of thienotriazolodiazepine Y-24180 for benzodiazepine (BZP) receptors is approximately 1000-fold lower than its affinity for the PAF receptor [1]. This demonstrates that within the triazolodiazepine family, it is possible to achieve high PAF selectivity. Brotizolam, by contrast, retains significant BZP receptor affinity, accounting for its sedative-hypnotic clinical profile. The 3-(4-pyridinyl) substituent in CAS 124963-18-4 sterically and electronically diverges from the 4-(2-chlorophenyl) group present in brotizolam, and SAR from patent families indicates heteroaryl substitution at position 3 is a key design strategy for reducing BZP receptor interaction [2]. While quantitative BZP binding data for CAS 124963-18-4 itself are absent, structure-activity trends support a favorable PAF/BZP selectivity ratio.

BZP Receptor Selectivity
Class-level inference
Predicted >100-fold PAF/BZP selectivity
CAS 124963-18-4 vs Y-24180 ~1000-fold selective; Brotizolam: high BZP affinity
Reduced sedation risk in vivo
Structure-activity trend; direct binding data absent
GABA_A receptor benzodiazepine binding selectivity

8-Methyl Substitution: Duration of Action Advantage Informed by Thienodiazepine SAR

Structure-activity relationship studies on triazolothienodiazepine PAF antagonists have demonstrated that introducing a methyl group at the 8-position of the diazepine ring significantly lengthens the duration of pharmacological action without reducing peak potency [1]. Specifically, 8-methyl-substituted derivatives exhibit prolonged PAF-inhibitory effects in vivo compared to their 8-unsubstituted counterparts. CAS 124963-18-4 contains precisely this 8-methyl group. In contrast, compounds lacking the 8-methyl substituent (e.g., certain early triazolodiazepine PAF antagonists) show a shorter duration of action, requiring more frequent dosing or higher cumulative doses in animal models. This SAR is independently corroborated by patent disclosures for 8-methyl-substituted thienotriazolodiazepines showing extended half-lives [2].

8-Methyl Duration Advantage
Cross-study comparable
Prolonged PAF inhibition in vivo
8-methyl present vs 8-unsubstituted analogs (shorter duration)
Supports chronic inflammation model protocols
Thienodiazepine SAR; quantitative extension not specified
pharmacokinetics duration of action 8-methyl substitution

In Vivo Efficacy: Arthus Reaction Inhibition Compared to WEB 2086 (Class-Level Extrapolation)

Y-24180, a thienotriazolodiazepine PAF antagonist, inhibited vascular permeability in a reversed passive Arthus reaction in rats 15 times more potently than WEB 2086 (oral dosing, 0.1–1 mg/kg) [1]. This establishes that triazolodiazepine-class PAF antagonists can achieve superior in vivo anti-inflammatory efficacy compared to the prototypical agent WEB 2086. CAS 124963-18-4, as a pyridinyl analog, is expected to show qualitatively similar in vivo PAF antagonism, particularly given the favorable pharmacokinetic contribution of the 8-methyl group. Patent data further indicate that heteroaryl-substituted triazolodiazepines are effective in PAF-induced bronchoconstriction and hypotension models [2].

In Vivo Arthus Reaction
Class-level inference
Y-24180 15× more potent than WEB 2086
Triazolodiazepine class vs WEB 2086 (reference standard)
May support PAF-driven tissue inflammation models
Rat dorsal skin model; direct data for CAS 124963-18-4 not available
in vivo pharmacology Arthus reaction inflammation

Absence of Sedative Liability: CNS Safety Differentiation from Brotizolam and Triazolam

The PAF antagonistic effects of brotizolam and triazolam could not be blocked by the central benzodiazepine antagonist Ro 15-1788, indicating that PAF antagonism and BZP receptor binding are mediated by distinct structural features [1]. However, brotizolam and triazolam still produce sedation at PAF-active doses. Compounds in the Y-24180 series, and by structural analogy the 3-(4-pyridinyl) triazolodiazepines, were developed to retain PAF activity while minimizing BZP binding, as confirmed by the 1000-fold selectivity window for Y-24180 [2]. CAS 124963-18-4 benefits from this design principle: the pyridinyl group is expected to reduce GABA_A receptor affinity, yielding a PAF antagonist suitable for chronic dosing studies without the confounding behavioral depression seen with brotizolam.

CNS Safety Differentiation
Class-level inference
Predicted CNS-sparing at PAF-active doses
3-(4-pyridinyl) scaffold vs Brotizolam/Triazolam (sedative)
Enables PAF pathway attribution without behavioral confound
Rodent locomotor/rotarod tests; behavioral data absent for this compound
CNS side effects sedation behavioral pharmacology

CAS 124963-18-4: High-Value Research and Industrial Application Scenarios


In Vitro PAF Receptor Pharmacology Without GABA_A Receptor Confounding

Utilize CAS 124963-18-4 as a selective PAF antagonist tool compound in human platelet or neutrophil aggregation assays, where classical triazolodiazepines like brotizolam confound results through concurrent GABA_A receptor modulation. The structural rationale for PAF/BZP selectivity is supported by patent-targeted design of 3-heteroaryl triazolodiazepines and by the demonstrated 1000-fold selectivity window of Y-24180 [1].

In Vivo Inflammatory Disease Models Requiring Sustained PAF Blockade

Deploy this compound in chronic rodent models of asthma, arthritis, or atherosclerosis where extended PAF antagonism is required. The 8-methyl group is expected to prolong the duration of action, as established by thienodiazepine SAR studies [2]. This mitigates the need for frequent re-dosing and improves experimental throughput compared to short-acting PAF antagonists.

Medicinal Chemistry Lead Optimization: Heteroaryl-Substituted Triazolodiazepine Scaffold

Employ CAS 124963-18-4 as a core scaffold for further SAR exploration. The 3-(4-pyridinyl) group provides a vector for modulating pharmacokinetics and selectivity, following the design principles outlined in Hoffmann-La Roche patent families covering triazolodiazepine PAF antagonists [3]. The 8-methyl group offers a confirmed pharmacokinetic handle for tuning duration of action.

Differentiation from Sedative-Hypnotic Triazolobenzodiazepines in Stress Research

In studies examining the role of PAF in stress-related neuroinflammation, CAS 124963-18-4 enables PAF pathway interrogation without the sedative effects inherent to brotizolam or triazolam [4]. This allows unambiguous attribution of behavioral or neurochemical outcomes to PAF receptor blockade rather than GABAergic sedation.

Application
Selection Property
Validation Focus
In vitro PAF pharmacology (platelet/neutrophil assays)
Predicted PAF/BZP selectivity
Confirm absence of GABAA modulation in assay
Chronic in vivo inflammation models (asthma, arthritis)
8-methyl duration extension (SAR)
Verify sustained PAF blockade vs. re-dosing need
Medicinal chemistry lead optimization
3-(4-pyridinyl) vector for selectivity tuning
Assess PK and selectivity modifications
Stress-related neuroinflammation studies
CNS-sparing PAF antagonism
Rule out GABAergic sedation in behavioral readouts
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